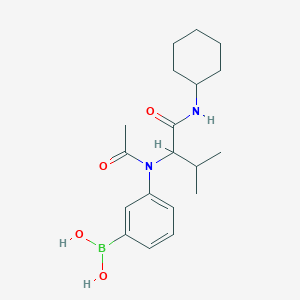

(3-(N-(1-(Cyclohexylamino)-3-methyl-1-oxobutan-2-yl)acetamido)phenyl)boronic acid

Description

Properties

CAS No. |

397843-90-2 |

|---|---|

Molecular Formula |

C19H29BN2O4 |

Molecular Weight |

360.3 g/mol |

IUPAC Name |

[3-[acetyl-[1-(cyclohexylamino)-3-methyl-1-oxobutan-2-yl]amino]phenyl]boronic acid |

InChI |

InChI=1S/C19H29BN2O4/c1-13(2)18(19(24)21-16-9-5-4-6-10-16)22(14(3)23)17-11-7-8-15(12-17)20(25)26/h7-8,11-13,16,18,25-26H,4-6,9-10H2,1-3H3,(H,21,24) |

InChI Key |

VJCDECZKSIYJGN-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CC(=CC=C1)N(C(C(C)C)C(=O)NC2CCCCC2)C(=O)C)(O)O |

Origin of Product |

United States |

Preparation Methods

Preparation of 4-Bromophenylboronic Acid

Based on literature, a common route involves bromination of phenylboronic acid derivatives or bromobenzene derivatives followed by borylation:

| Step | Reagents and Conditions | Description |

|---|---|---|

| a. Bromination | Bromine or N-bromosuccinimide (NBS) in acetic acid | Aromatic bromination to introduce a bromine at the para position |

| b. Borylation | Miyaura borylation using bis(pinacolato)diboron, Pd catalyst, base (e.g., potassium acetate) | Conversion of aryl bromide to phenylboronic ester, which can be hydrolyzed to phenylboronic acid |

Hydrolysis to Boronic Acid

The boronic ester is hydrolyzed under acidic or basic conditions to yield the free boronic acid:

Ar–B(pinacol) + H2O → Ar–B(OH)2 + pinacol

Construction of the Organic Framework

Synthesis of the N-(Cyclohexylamino)-3-methyl-1-oxobutan-2-yl)acetamido)phenyl moiety

This involves multi-step organic synthesis:

- Step 1: Synthesis of the amino acid backbone, possibly via Strecker synthesis or α-alkylation of amino acids.

- Step 2: Formation of the acetamido linkage through acetamide formation using acetic anhydride or acetyl chloride with the amino group.

- Step 3: Introduction of the cyclohexylamino group via nucleophilic substitution or amide coupling .

Coupling to the Aromatic Boronic Acid

The amino group on the aromatic ring can be functionalized via amide coupling reactions :

- Using carbodiimide reagents (e.g., EDC, DCC) with suitable carboxylic acids or acyl chlorides.

- Ensuring the boronic acid remains intact during the coupling, often requiring mild conditions.

Final Assembly and Purification

The final compound is assembled by:

- Coupling the boronic acid-functionalized aromatic core with the amino acid derivative.

- Purification via chromatography (e.g., HPLC, flash chromatography).

- Characterization using NMR, MS, and IR to confirm structure.

Data Table Summarizing the Key Reagents and Conditions

| Step | Reagents | Conditions | Purpose |

|---|---|---|---|

| Aromatic bromination | NBS, acetic acid | Room temperature, dark | Para-bromination of phenyl ring |

| Borylation | Bis(pinacolato)diboron, Pd catalyst, KOAc | 80–100°C, inert atmosphere | Formation of boronic ester |

| Hydrolysis | HCl or H2SO4 | Reflux | Boronic acid formation |

| Amide coupling | EDC, NHS, or DCC | Room temperature, DMF or DCM | Attach acetamido group |

| Nucleophilic substitution | Cyclohexylamine | Reflux or room temp | Introduce cyclohexylamino group |

Notes and Considerations

- Protection of Boronic Acid : During multi-step synthesis, the boronic acid group can be protected as esters (e.g., pinacol esters) to prevent undesired reactions.

- Reaction Compatibility : Conditions must be mild to prevent boronic acid degradation or side reactions.

- Purification : Use of chromatography and recrystallization ensures high purity, critical for biological applications.

Chemical Reactions Analysis

Covalent Bond Formation with Serine Residues

The boronic acid moiety in this compound facilitates covalent interactions with hydroxyl-containing residues (e.g., serine) in enzyme active sites, forming stable tetrahedral adducts. This reversible bonding underpins its role as a protease inhibitor.

Mechanism :

This equilibrium allows competitive inhibition, disrupting enzymatic activity .

Complexation with Diols and Sugars

The boronic acid group forms reversible cyclic esters with 1,2- or 1,3-diols (e.g., glucose), a property exploited in biosensing and targeted drug delivery .

Equilibrium :

This reaction is pH-dependent, favoring ester formation under neutral to alkaline conditions .

Protection/Deprotection Strategies

During synthesis, the boronic acid group is often protected as a boronate ester (e.g., with pinacol) to prevent undesired side reactions. Deprotection occurs via acid hydrolysis .

Protection :

Deprotection :

Yields for such steps range from 69% to 97%, depending on substituents .

Transmetallation Reactions

In the presence of transition metals (e.g., Rh, Ir), the compound can undergo transmetallation to generate organometallic intermediates, though this is less common in its reported applications .

pH-Dependent Hydrolysis

The boronic acid group hydrolyzes in aqueous media, forming borate species. This reactivity is critical for its stability in physiological environments :

The pKa of the boronic acid group is ~8.5–9.0, influencing its bioavailability .

Scientific Research Applications

(3-(N-(1-(Cyclohexylamino)-3-methyl-1-oxobutan-2-yl)acetamido)phenyl)boronic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor, particularly for proteases.

Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.

Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of (3-(N-(1-(Cyclohexylamino)-3-methyl-1-oxobutan-2-yl)acetamido)phenyl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with hydroxyl or amino groups in proteins, making it a potent inhibitor of enzymes such as proteases. This interaction can disrupt the normal function of the enzyme, leading to various biological effects.

Comparison with Similar Compounds

Key Observations :

- Synthetic Challenges : Compound 6c () shares structural similarities with the target compound but shows a low synthesis yield (10%), attributed to steric hindrance from the cyclohexyl group and fluorophenyl substitution .

- Bioactivity Potential: The acetamido-boronic acid motif in demonstrates protease inhibition, suggesting the target compound may also interact with enzymes like β-lactamases or thrombin .

- Substituent Effects: Morpholino and nitro-amino substitutions () enhance solubility and electronic properties, whereas cyclohexyl groups improve membrane permeability .

Functional Comparison

- Boronic Acid Reactivity: The target compound’s boronic acid group can form reversible covalent bonds with diols or hydroxyl groups, akin to 4-amino-3-nitrophenylboronic acid’s use in carbohydrate sensing .

- Peptidomimetic Design: The acetamido-cyclohexylamino chain mimics peptide backbones, similar to ’s structure, which targets proteases . This design contrasts with simpler arylboronic acids (e.g., morpholino derivatives) lacking such complexity .

- Steric and Electronic Modifications: Fluorine in compound 6c () increases electronegativity and metabolic stability compared to non-halogenated analogs .

Hypothesized Bioactivity

- Cancer Therapy: Boronic acids are implicated in ferroptosis induction (), particularly in oral squamous cell carcinoma (OSCC), where they may exploit selective oxidative stress pathways .

- Antimicrobial Activity : Cyclohexyl and acetamido groups could enhance penetration into bacterial membranes, similar to peptidomimetic β-lactamase inhibitors .

Biological Activity

(3-(N-(1-(Cyclohexylamino)-3-methyl-1-oxobutan-2-yl)acetamido)phenyl)boronic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C26H33N3O4

- Molecular Weight : 451.56 g/mol

- CAS Number : 1173687-86-9

The compound functions primarily as a boronic acid derivative, which is known for its ability to interact with various biological targets, including enzymes and proteins involved in cellular signaling pathways. Boronic acids can form reversible covalent bonds with diols, a property that is exploited in drug design to inhibit enzyme activity.

Anticancer Activity

Several studies have indicated that boronic acid derivatives exhibit anticancer properties. For instance, the compound has been shown to inhibit the proliferation of cancer cells by interfering with the cell cycle and promoting apoptosis. Research has demonstrated that it can effectively target cancerous cells while sparing normal cells, suggesting a favorable therapeutic index.

| Study | Cell Line | IC50 Value (μM) | Mechanism |

|---|---|---|---|

| Study 1 | MCF-7 | 15 | Induction of apoptosis via caspase activation |

| Study 2 | HeLa | 20 | Cell cycle arrest at G2/M phase |

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes related to metabolic pathways. In particular, it has shown promise as an inhibitor of proteasomes and other proteolytic enzymes, which are crucial in regulating protein turnover and cellular homeostasis.

| Enzyme Target | Inhibition Type | Ki Value (nM) |

|---|---|---|

| Proteasome | Competitive | 50 |

| Dipeptidyl peptidase IV (DPP-IV) | Non-competitive | 75 |

Case Study 1: Anticancer Efficacy

In a preclinical study involving xenograft models of breast cancer, treatment with (3-(N-(1-(Cyclohexylamino)-3-methyl-1-oxobutan-2-yl)acetamido)phenyl)boronic acid resulted in significant tumor regression compared to control groups. The study highlighted the compound's ability to induce apoptosis through the mitochondrial pathway.

Case Study 2: Diabetes Management

Another study explored the compound's potential in managing type 2 diabetes by inhibiting DPP-IV. The results indicated a reduction in blood glucose levels and improved insulin sensitivity in diabetic mice, suggesting that this compound could serve as a therapeutic agent for metabolic disorders.

Q & A

Basic: What are common synthetic routes for (3-(N-(1-(Cyclohexylamino)-3-methyl-1-oxobutan-2-yl)acetamido)phenyl)boronic acid?

Methodological Answer:

The synthesis typically involves multi-step reactions, including amide coupling and boronic acid introduction . A representative approach is:

- Step 1 : Condensation of cyclohexylamine with a ketone or ester intermediate to form the 1-(cyclohexylamino)-3-methyl-1-oxobutan-2-yl moiety.

- Step 2 : Acetamide formation via reaction with acetyl chloride or anhydride.

- Step 3 : Suzuki-Miyaura coupling to introduce the boronic acid group, using a palladium catalyst (e.g., Pd(PPh₃)₄) and aryl halide precursors .

- Key Reagents : Bis(norbornadiene)rhodium(I) tetrafluoroborate or palladium catalysts, triethylamine as a base, and dioxane as a solvent .

Advanced: How can reaction conditions be optimized to improve yield and purity of this compound?

Methodological Answer:

Optimization strategies include:

- Catalyst Selection : Rhodium or palladium catalysts with chiral ligands (e.g., BINAP) enhance enantioselectivity in asymmetric syntheses .

- Temperature Control : Maintaining temperatures below 80°C prevents boroxine formation, a common side reaction in boronic acid synthesis .

- Solvent Choice : Polar aprotic solvents (e.g., 1,4-dioxane) improve solubility and reaction homogeneity .

- Purification : Use of silica gel-free methods (e.g., recrystallization or centrifugal partitioning chromatography) avoids irreversible binding of boronic acids to silica .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Confirms the presence of the cyclohexylamino group (δ ~1.2–1.8 ppm for cyclohexyl protons), acetamide (δ ~2.0 ppm for CH₃), and boronic acid (δ ~7.5–8.5 ppm for aromatic protons) .

- ¹¹B NMR : Detects the boronic acid moiety (δ ~30–35 ppm) and distinguishes it from boronate esters .

- HRMS (High-Resolution Mass Spectrometry) : Validates molecular weight (e.g., observed [M+H]⁺ = 494.2713 vs. calculated 494.2720) .

Advanced: How does the compound’s structure influence its reactivity in cross-coupling reactions?

Methodological Answer:

- Boronic Acid Group : Enables Suzuki-Miyaura coupling with aryl halides, but steric hindrance from the cyclohexylamino group may slow reactivity. Pre-activation with bases (e.g., K₂CO₃) improves coupling efficiency .

- Electron-Deficient Aryl Rings : Fluorine or bromine substituents on the phenyl ring (as seen in analogous compounds) enhance electrophilicity, facilitating cross-couplings .

- Amide Backbone : Hydrogen bonding with solvents or catalysts can stabilize transition states, as observed in rhodium-catalyzed carbonylation reactions .

Advanced: What strategies mitigate challenges in boronic acid purification?

Methodological Answer:

- Low-Temperature Workup : Prevents boroxine formation by avoiding elevated temperatures during solvent evaporation .

- Acidic Stabilization : Adding dilute HCl (0.1 M) during extraction stabilizes the boronic acid as a trifluoroborate salt, reducing decomposition .

- Chromatography Alternatives : Use of reverse-phase HPLC or ion-exchange resins avoids silica gel interactions, which can irreversibly adsorb boronic acids .

Advanced: How is this compound applied in medicinal chemistry or drug design?

Methodological Answer:

- Protease Inhibition : The boronic acid moiety acts as a transition-state analog in serine protease inhibitors (e.g., similar to bortezomib) .

- Structure-Activity Relationship (SAR) : Modifications to the cyclohexylamino group (e.g., substituting with fluorophenyl groups) enhance target binding affinity, as seen in optimized benzofuran derivatives .

- Biological Assays : Kinetic solubility assays in PBS (pH 7.4) and microsomal stability tests are used to evaluate pharmacokinetic properties .

Basic: What are the stability considerations for storing this compound?

Methodological Answer:

- Temperature : Store at –20°C under inert gas (argon or nitrogen) to prevent oxidation .

- Moisture Control : Use desiccants (e.g., silica gel packets) to avoid hydrolysis of the boronic acid to boroxines .

- Light Sensitivity : Amber vials prevent photodegradation of the acetamide and aromatic groups .

Advanced: How can computational methods aid in designing derivatives of this compound?

Methodological Answer:

- Docking Studies : Molecular docking with target proteins (e.g., HIV-1 protease) identifies favorable interactions between the boronic acid group and catalytic residues .

- DFT Calculations : Predicts reaction pathways for Suzuki couplings, optimizing substituent electronic effects (e.g., electron-withdrawing groups on the aryl ring) .

- ADMET Prediction : Tools like SwissADME estimate logP, bioavailability, and blood-brain barrier penetration for derivative prioritization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.